3,3-Dimethyl-2-butanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

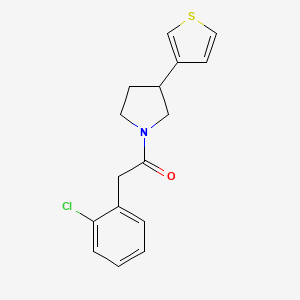

3,3-Dimethyl-2-butanethione is a chemical compound with the formula C6H12S . It contains a total of 18 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .

Synthesis Analysis

The synthesis of 3,3-Dimethyl-2-butanethione involves the use of pivalic acid and glacial acetic acid as raw materials. These are catalyzed to react by gas phase under normal pressure conditions . The reaction involves a decarboxylation process, producing pinacolone .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-2-butanethione includes a total of 18 bonds; 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 19 atoms; 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .Applications De Recherche Scientifique

Synthesis and Derivative Formation

3,3-Dimethyl-2-butanethione plays a role in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This is achieved through reactions involving aryl methyl ketones in the presence of catalysts like copper(II) oxide, iodine, and dimethyl sulfoxide. These processes allow for the creation of complex compounds with potential applications in various chemical industries (Yin et al., 2008).

Vulcanization Studies

2,3-Dimethyl-2-butene, a compound related to 3,3-Dimethyl-2-butanethione, has been used as a model compound in studies of sulfur vulcanization. This research is important for understanding the chemical processes involved in the vulcanization of materials like polyisoprene, with implications for the production of rubber and related materials (Morgan & Mcgill, 2000).

Reaction Mechanisms and Product Formation

The interaction of 2,3-butanedione with amino acids has been extensively studied, offering insights into the formation of compounds like 4,5-dimethyl-1,2-benzoquinone and 4,5-dimethyl-1,2-phenylenediamine through processes like the Strecker reaction. Such studies are crucial for understanding complex chemical reaction mechanisms and for the development of new synthetic pathways in organic chemistry (Guerra & Yaylayan, 2013).

Oxidation Studies

Research on the oxidation of compounds related to 3,3-Dimethyl-2-butanethione, such as tetrathiolanes, contributes to our understanding of chemical stability and reaction pathways involving sulfur-containing compounds. These studies have implications for the synthesis and stability of sulfur-containing organic molecules (Ishii et al., 2000).

Safety and Hazards

The safety data sheet for 3,3-Dimethyl-2-butanethione indicates that it is a flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

Propriétés

IUPAC Name |

3,3-dimethylbutane-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSJNLRUAMILDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2-butanethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413400.png)

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2413405.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2413406.png)

![(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2413407.png)

![3-(Chlorodifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)

![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)

![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)